4-(4-methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
Description
4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile is a dihydropyrimidine-5-carbonitrile derivative featuring a pyrimidine core substituted with a 4-methoxyphenyl group at the 4-position, a pyrrolidinyl moiety at the 2-position, and a nitrile group at the 5-position (Fig. 1). Its structural framework aligns with a broader class of dihydropyrimidine-5-carbonitriles, which are explored for diverse biological activities, including antiviral, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-12-6-4-11(5-7-12)14-13(10-17)15(21)19-16(18-14)20-8-2-3-9-20/h4-7H,2-3,8-9H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLXQXZQGIKGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile, also known as WAY-327449, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.32 g/mol
- CAS Number : 693240-90-3
WAY-327449 has been shown to exhibit potent activity against various biological targets, particularly in the modulation of coagulation pathways. Research indicates that it acts as an inhibitor of factor Xa (fXa), a crucial enzyme in the coagulation cascade.
Inhibition of Factor Xa
Studies have demonstrated that compounds structurally related to WAY-327449 exhibit a high degree of fXa potency and selectivity. For instance, modifications in the chemical structure can enhance binding affinity and improve pharmacokinetic profiles, leading to better oral bioavailability and therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic properties of WAY-327449 suggest favorable absorption and distribution characteristics. Its ability to cross biological membranes efficiently allows for effective targeting of fXa in the bloodstream.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Biological Activity Studies
Several studies have investigated the biological activities of WAY-327449 and related compounds. Below are some notable findings:
- Anticoagulant Activity :
- Selectivity Profile :
- Case Study :
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Variations in Binding Affinity
The 2-position substituent on the pyrimidine ring critically modulates biological activity. Key comparisons include:
Key Observations :
Structural and Physicochemical Properties
Core Similarities
All analogues share a dihydropyrimidine-5-carbonitrile core with:
- A 4-methoxyphenyl group at the 4/6-position.
- A nitrile group at the 5-position.
Divergences in Functional Groups
- Sulfanyl vs.
- Piperidinyl vs. Pyrrolidinyl : The 4-methylpiperidinyl group () introduces steric bulk compared to the smaller pyrrolidinyl group, which may influence receptor binding pocket interactions .
Spectral and Analytical Data
- Melting Points: Target compound: Not explicitly reported. 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile: 300°C . 2-[(2-Methoxyethyl)sulfanyl] analogue: 113–115°C .
- NMR Shifts :
Q & A
Q. What are the established synthetic routes for 4-(4-methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydropyrimidine-5-carbonitrile?
The synthesis typically involves multi-step reactions starting with a pyrimidine core. A common approach includes:
- Step 1 : Condensation of 4-methoxyphenyl-substituted aldehydes with urea/thiourea derivatives under acidic conditions to form the dihydropyrimidine scaffold .
- Step 2 : Substitution at the 2-position using pyrrolidine via nucleophilic displacement or coupling reactions.
- Step 3 : Introduction of the nitrile group at the 5-position using cyanoacetylating agents (e.g., malononitrile) under controlled pH .
Critical parameters include solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometric ratios to minimize side products.
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- IR spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, C=O at ~1640–1680 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., methoxyphenyl protons at δ 7.2–7.8 ppm, pyrrolidinyl protons at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M⁺] peak at m/z 324–326) .
Q. How is the compound screened for biological activity in preclinical studies?
Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for substitutions .
- Catalysis : Using piperidine or K₂CO₃ to accelerate cyclization steps .
- Temperature control : Reflux (80–100°C) for condensation vs. room temperature for sensitive steps .
Yield improvements (e.g., from 43% to >70%) are achievable via iterative Design of Experiments (DoE) .
Q. How to resolve contradictions in reported biological activity data?
Contradictions often arise from substituent variations or assay conditions. Mitigation involves:
- Comparative SAR studies : Testing analogs with systematic substituent changes (e.g., replacing pyrrolidinyl with piperidinyl groups) .
- Standardized protocols : Using consistent cell lines (e.g., HeLa for anticancer assays) and MIC thresholds .
- Computational docking : Identifying binding interactions with target proteins (e.g., kinases) to rationalize activity .
Q. What strategies are effective for designing derivatives with enhanced activity?
Derivative design focuses on:
- Position-specific modifications :
- 2-position : Replace pyrrolidinyl with bulkier amines (e.g., 4-methylpiperidinyl) to modulate steric effects .
- 5-position : Introduce electron-withdrawing groups (e.g., Cl, Br) to stabilize the nitrile moiety .
- Heterocycle fusion : Attach pyrazole or diazepine rings via cycloaddition reactions to enhance bioavailability .
Q. What advanced techniques validate the compound’s structural conformation?
- X-ray crystallography : Resolves bond lengths/angles (e.g., dihedral angles of the pyrimidine ring) .
- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with reactivity .
- Dynamic NMR : Detects rotational barriers in substituents (e.g., pyrrolidinyl group dynamics) .
Q. How to conduct structure-activity relationship (SAR) analysis for this compound?
SAR workflows involve:
- Library synthesis : Generating analogs with variations at the 2-, 4-, and 6-positions .
- Activity clustering : Grouping compounds by IC₅₀ or MIC values to identify critical substituents .
- 3D-QSAR modeling : Using software like CoMFA to map electrostatic/hydrophobic fields .
Q. What are common pitfalls in scaling up synthesis, and how to address them?
Challenges include:
- Low yields : Optimize stoichiometry (e.g., excess amines for substitutions) and use flow chemistry for reproducibility .
- Impurity formation : Employ HPLC purification (C18 columns, acetonitrile/water gradients) .
- Degradation : Store intermediates at –20°C and avoid prolonged exposure to light/moisture .
Q. How to integrate computational modeling into mechanistic studies?
- Molecular docking : Predict binding modes with targets like EGFR or DHFR using AutoDock Vina .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
